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Abstract
Chlorotris(triphenylphosphine)rhodium(I), colloquially known as Wilkinson's catalyst, stands

as a landmark discovery in the field of organometallic chemistry and homogeneous catalysis.

Its profound impact on synthetic organic chemistry, particularly in the selective hydrogenation of

alkenes and alkynes under mild conditions, continues to be felt decades after its initial

discovery. This technical guide provides an in-depth exploration of the history, discovery,

synthesis, and catalytic applications of Wilkinson's catalyst. Detailed experimental protocols for

its synthesis and a representative catalytic hydrogenation are presented, alongside a

compilation of quantitative data on its catalytic performance. Furthermore, key conceptual

frameworks, including the historical timeline of its discovery and its catalytic cycle, are

visualized to offer a comprehensive understanding for researchers and professionals in the

chemical and pharmaceutical sciences.

A Serendipitous Discovery: The History of
Wilkinson's Catalyst
The journey to the discovery of Wilkinson's catalyst was not a direct pursuit but rather a

serendipitous event in the laboratory of Sir Geoffrey Wilkinson, a 1973 Nobel laureate in

Chemistry for his work on organometallic compounds.[1] In the mid-1960s, a graduate student
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in his group, Fred Jardine, was attempting to synthesize tris(triphenylphosphine)rhodium(III)

chloride, [RhCl3(PPh3)3], by reacting rhodium(III) chloride hydrate with an excess of

triphenylphosphine in refluxing ethanol.[2][3] Unexpectedly, the triphenylphosphine acted as a

reducing agent, converting the rhodium(III) to rhodium(I) and leading to the formation of the

burgundy-red crystalline solid, chlorotris(triphenylphosphine)rhodium(I), [RhCl(PPh3)3].[2]

[3]

This discovery, published in 1965, was pivotal.[4] At the time, most industrial hydrogenation

processes relied on heterogeneous catalysts, which often required harsh conditions of

temperature and pressure. Wilkinson's catalyst, however, was a highly active homogeneous

catalyst for the hydrogenation of alkenes and alkynes at ambient temperature and atmospheric

pressure.[2] This breakthrough opened new avenues for selective transformations in organic

synthesis and laid the groundwork for the development of a vast array of other homogeneous

catalysts.

To visualize the key milestones in the discovery of Wilkinson's catalyst, the following diagram

illustrates the timeline:

1965 Accidental synthesis of [RhCl(PPh3)3] by
Fred Jardine in Geoffrey Wilkinson's lab.

1966 Wilkinson and colleagues publish the synthesis
and catalytic activity of the complex.

1973
Geoffrey Wilkinson awarded the Nobel Prize

in Chemistry, in part for his contributions
to organometallic chemistry.

Click to download full resolution via product page

A timeline illustrating the key events in the discovery of Wilkinson's catalyst.

Synthesis of Wilkinson's Catalyst: A Detailed
Protocol
The preparation of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a

standard procedure in many inorganic synthesis labs. The most common method involves the
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reaction of hydrated rhodium(III) chloride with an excess of triphenylphosphine in refluxing

ethanol.

Experimental Protocol: Synthesis of [RhCl(PPh3)3]
Materials:

Rhodium(III) chloride trihydrate (RhCl3·3H2O)

Triphenylphosphine (PPh3)

Absolute Ethanol

Diethyl ether

Equipment:

Round-bottom flask with a reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Hirsch funnel or Büchner funnel with filter paper

Schlenk line or nitrogen/argon inlet for inert atmosphere (optional but recommended)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add

rhodium(III) chloride trihydrate (e.g., 1.0 g).

Add a six-fold molar excess of triphenylphosphine (e.g., 6.0 g) to the flask.

Add absolute ethanol (e.g., 80 mL) to the flask.

The mixture is heated to reflux with constant stirring. The solution will initially be a deep red-

brown color.
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Continue refluxing for approximately 30-60 minutes. During this time, the color of the solution

will lighten, and a crystalline precipitate of the product will form.

After the reflux period, the mixture is cooled to room temperature, and then further cooled in

an ice bath to maximize crystallization.

The burgundy-red crystals of Wilkinson's catalyst are collected by vacuum filtration using a

Hirsch or Büchner funnel.

The collected crystals are washed with several small portions of cold absolute ethanol,

followed by washing with diethyl ether to remove any soluble impurities.

The product is dried under vacuum to yield the final crystalline solid.

Characterization:

The synthesized Wilkinson's catalyst can be characterized by various spectroscopic methods:

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the

triphenylphosphine ligands and the Rh-Cl bond.

31P NMR Spectroscopy: To confirm the presence of the phosphine ligands and the

coordination environment of the rhodium center.

Melting Point: The melting point of Wilkinson's catalyst is typically in the range of 245-250

°C.

The Catalytic Heart: The Hydrogenation Mechanism
Wilkinson's catalyst operates through a well-established catalytic cycle, often referred to as the

Tolman catalytic cycle.[5] This cycle involves a series of fundamental steps in organometallic

chemistry.

The following diagram illustrates the catalytic cycle for the hydrogenation of an alkene by

Wilkinson's catalyst:
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[RhCl(PPh3)3]
(Precatalyst, 16e-)

[RhCl(PPh3)2]
(Active Catalyst, 14e-)

- PPh3

[RhCl(H)2(PPh3)2]
(Oxidative Addition, 16e-)

+ H2

[RhCl(H)2(alkene)(PPh3)2]
(Alkene Coordination, 18e-)

+ Alkene

[RhCl(H)(alkyl)(PPh3)2]
(Migratory Insertion, 16e-)

Migratory
Insertion

[RhCl(PPh3)2] + Alkane
(Reductive Elimination)

Reductive
Elimination
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The catalytic cycle of alkene hydrogenation by Wilkinson's catalyst.
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The key steps in the catalytic cycle are:

Ligand Dissociation: The 16-electron precatalyst, [RhCl(PPh3)3], first dissociates one

triphenylphosphine ligand to form the highly reactive, coordinatively unsaturated 14-electron

species, [RhCl(PPh3)2].[6][7]

Oxidative Addition: Molecular hydrogen (H2) undergoes oxidative addition to the rhodium(I)

center, forming a dihydrido-rhodium(III) complex.[6][7]

Alkene Coordination: The alkene substrate coordinates to the vacant site on the rhodium

center.

Migratory Insertion: One of the hydride ligands is transferred to one of the carbon atoms of

the coordinated alkene, forming a rhodium-alkyl intermediate. This is often the rate-

determining step of the reaction.

Reductive Elimination: The second hydride ligand is transferred to the alkyl group, leading to

the formation of the alkane product and regenerating the 14-electron active catalyst, which

can then re-enter the catalytic cycle.[7]

Performance Metrics: Quantitative Data on Catalytic
Hydrogenation
The efficiency of Wilkinson's catalyst is influenced by the structure of the alkene substrate.

Generally, less sterically hindered alkenes are hydrogenated more rapidly. The following table

summarizes quantitative data on the catalytic performance of Wilkinson's catalyst for the

hydrogenation of various alkenes.
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Substrate
Relative Rate of
Hydrogenation (vs.
1-octene)

Turnover
Frequency (TOF)
(h⁻¹)

Conditions

1-Octene 1.00[4] -
Benzene, 25°C, 1 atm

H₂

cis-4-Octene 0.54[4] -
Benzene, 25°C, 1 atm

H₂

trans-4-Octene 0.17[4] -
Benzene, 25°C, 1 atm

H₂

2-Methyl-1-butene 0.69[4] -
Benzene, 25°C, 1 atm

H₂

1-Heptene - 150-600[7]
Benzene, 25°C, 1 atm

H₂

Cyclohexene - ~47 (calculated)
Toluene, 25°C, 1 atm

H₂

Note: Turnover frequency (TOF) is defined as the number of moles of substrate converted per

mole of catalyst per hour. The TOF for cyclohexene was estimated based on reported reaction

times and catalyst loading.

In the Lab: A Practical Guide to Catalytic
Hydrogenation
This section provides a detailed experimental protocol for a representative hydrogenation

reaction using Wilkinson's catalyst, specifically the hydrogenation of cyclohexene to

cyclohexane.

Experimental Protocol: Hydrogenation of Cyclohexene
Materials:

Wilkinson's catalyst ([RhCl(PPh3)3])
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Cyclohexene

Anhydrous, degassed solvent (e.g., toluene or benzene)

Hydrogen gas (high purity)

Equipment:

Schlenk flask or a two-necked round-bottom flask

Magnetic stirrer and stir bar

Hydrogen balloon or a hydrogen gas line with a bubbler

Syringes and needles for transfer of liquids under an inert atmosphere

Gas chromatograph (GC) for product analysis

Procedure:

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (nitrogen or argon),

dissolve a catalytic amount of Wilkinson's catalyst (e.g., 20 mg, ~0.022 mmol) in the

anhydrous, degassed solvent (e.g., 20 mL of toluene).

Substrate Addition: To the stirred catalyst solution, add the cyclohexene substrate (e.g., 1.0

mL, ~9.8 mmol) via syringe.

Hydrogenation: The reaction flask is then evacuated and backfilled with hydrogen gas. A

hydrogen-filled balloon attached to the flask is a convenient way to maintain a positive

pressure of hydrogen.

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The

progress of the reaction can be monitored by taking small aliquots at regular intervals and

analyzing them by gas chromatography (GC) to determine the conversion of cyclohexene to

cyclohexane.

Reaction Work-up: Once the reaction is complete (as indicated by GC analysis), the solvent

can be removed under reduced pressure. The product, cyclohexane, can be isolated by
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distillation or column chromatography to remove the catalyst residue.

Safety Precautions:

Hydrogen gas is highly flammable. All operations should be carried out in a well-ventilated

fume hood, away from ignition sources.

Organic solvents like toluene and benzene are flammable and have associated health risks.

Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Rhodium compounds can be toxic. Handle Wilkinson's catalyst with care.

Conclusion
The discovery of Wilkinson's catalyst marked a paradigm shift in the field of catalysis,

demonstrating the immense potential of soluble, well-defined transition metal complexes to

effect chemical transformations with high efficiency and selectivity under mild conditions. Its

historical significance, coupled with its continued utility in academic and industrial settings,

underscores its status as a cornerstone of organometallic chemistry. This technical guide has

provided a comprehensive overview of this remarkable catalyst, from its serendipitous

discovery to its practical application in the laboratory. For researchers, scientists, and drug

development professionals, a thorough understanding of the principles and practices

associated with Wilkinson's catalyst remains an invaluable asset in the pursuit of innovative

synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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